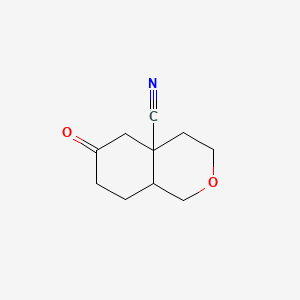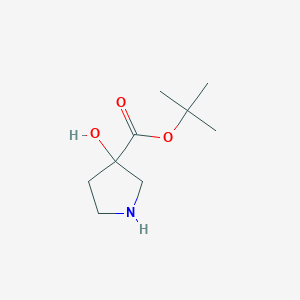
tert-Butyl 3-hydroxypyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-hydroxypyrrolidine-3-carboxylate: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is a solid compound with a molecular weight of 187.24 g/mol and a molecular formula of C9H17NO3 . This compound is often used in the synthesis of various organic compounds and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing tert-Butyl 3-hydroxypyrrolidine-3-carboxylate involves the reaction of 3-hydroxypyrrolidine with tert-butyl chloroformate. The reaction is typically carried out in the presence of a base such as N,N-diisopropylethylamine in a solvent like methylene chloride at low temperatures . Another method involves the use of sodium hydride and methyl iodide in tetrahydrofuran at 0°C.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) is used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of diketones, while substitution with methyl iodide can produce methylated derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a biochemical reagent in life science research.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. In oxidation reactions, it can donate electrons to oxidizing agents, leading to the formation of oxidized products .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-hydroxypyrrolidine-3-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the tert-butyl group and the hydroxypyrrolidine ring in this compound makes it particularly useful in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)9(12)4-5-10-6-9/h10,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
JHDLCDUFSGDHMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CCNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl n-[2-(diethylamino)ethyl]glycinate](/img/structure/B13520060.png)
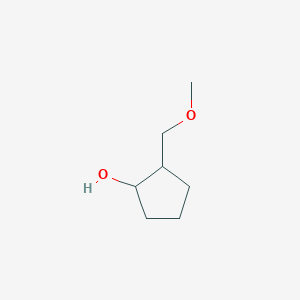
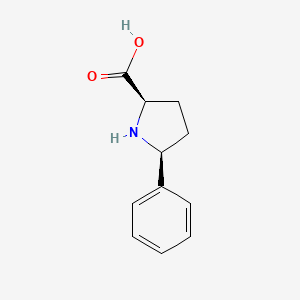
![Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520068.png)


![Imidazo[1,2-a][1,3,5]triazin-2-amine](/img/structure/B13520076.png)


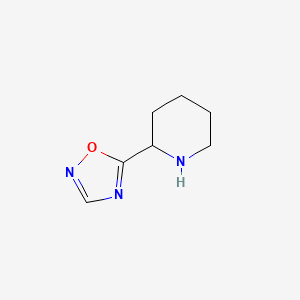
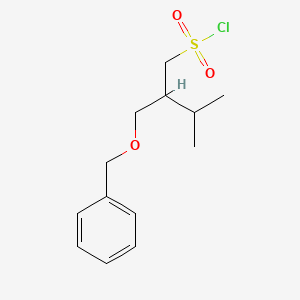
![tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13520122.png)

